molecular formula C9H12N2O2 B178132 2-Tert-butylpyrimidine-5-carboxylic acid CAS No. 126230-73-7

2-Tert-butylpyrimidine-5-carboxylic acid

Cat. No.: B178132
CAS No.: 126230-73-7
M. Wt: 180.2 g/mol
InChI Key: YWTKTHQJHQUTGW-UHFFFAOYSA-N
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Description

2-Tert-butylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O2 It is a pyrimidine derivative, characterized by a tert-butyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylpyrimidine-5-carboxylic acid typically involves the reaction of tert-butylamine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of tert-butylamine with a pyrimidine-5-carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Tert-butylpyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-butylpyrimidine-5-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The specific pathways and targets depend on the structure of the derivative and its functional groups. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylpyrimidine-4-carboxylic acid
  • 2-Tert-butylpyrimidine-6-carboxylic acid
  • 2-Tert-butylpyrimidine-5-carboxamide

Uniqueness

2-Tert-butylpyrimidine-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the tert-butyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules and its overall stability .

Properties

IUPAC Name

2-tert-butylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-4-6(5-11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTKTHQJHQUTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356484
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-73-7
Record name 2-tert-butylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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